MDL 28170 MDL 28170 Z-Val-Phe-H is a dipeptide resulting from the formal condensation of the carboxy group of N-benzyloxycarbonyl-L-valine with the amino group of L-phenylalanine aldehyde. It is a potent cell-permeable inhibitor of calpain I and II, and is also a gamma-secretase inhibitor. It has a role as an EC 3.4.22.53 (calpain-2) inhibitor, an EC 3.4.22.52 (calpain-1) inhibitor, an EC 3.4.23.46 (memapsin 2) inhibitor, an antileishmanial agent and an apoptosis inhibitor. It is an aldehyde, a dipeptide and a carbamate ester.
Brand Name: Vulcanchem
CAS No.: 88191-84-8
VCID: VC20820658
InChI: InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20?/m0/s1
SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol

MDL 28170

CAS No.: 88191-84-8

Reference Standards

VCID: VC20820658

Molecular Formula: C22H26N2O4

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

MDL 28170 - 88191-84-8

Description Z-Val-Phe-H is a dipeptide resulting from the formal condensation of the carboxy group of N-benzyloxycarbonyl-L-valine with the amino group of L-phenylalanine aldehyde. It is a potent cell-permeable inhibitor of calpain I and II, and is also a gamma-secretase inhibitor. It has a role as an EC 3.4.22.53 (calpain-2) inhibitor, an EC 3.4.22.52 (calpain-1) inhibitor, an EC 3.4.23.46 (memapsin 2) inhibitor, an antileishmanial agent and an apoptosis inhibitor. It is an aldehyde, a dipeptide and a carbamate ester.
CAS No. 88191-84-8
Product Name MDL 28170
Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
IUPAC Name benzyl N-[3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate
Standard InChI InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20?/m0/s1
Standard InChIKey NGBKFLTYGSREKK-XJDOXCRVSA-N
Isomeric SMILES CC(C)C(C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Appearance Assay:≥95%A crystalline solid
Synonyms CalI III
calpain inhibitor III
carbobenzoxyvalylphenylalanine aldehyde
Cbz-Val-Phe-H
cBz-ValPheH
CbzValPheH
MDL 28170
MDL-28170
MDL28170
N-benzyloxycarbonylvalylphenylalaninal
N-benzyloxycarbonylvalylphenylalanine aldehyde
N-CBZ-Val-Phe-al
PubChem Compound 54109476
Last Modified Aug 15 2023

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